N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a dimethylsulfamoyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors
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Oxazole Ring Formation: : The oxazole ring is synthesized separately, often starting from amino alcohols or other suitable precursors. Cyclization reactions under acidic or basic conditions are employed to form the oxazole ring.
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Coupling Reactions: : The piperidine and oxazole intermediates are then coupled through amide bond formation. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxazole moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the amide bonds or the oxazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, especially if halogenated derivatives are used as intermediates. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Coupling Reagents: EDCI, DCC
Bases: Triethylamine, sodium hydroxide
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest for the development of new materials and products.
Mechanism of Action
The mechanism of action of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide
- 4-{[1-(dimethylsulfamoyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]benzamide
Uniqueness
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not. Its distinct chemical properties make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O5S/c1-17(2)24(21,22)18-6-3-10(4-7-18)9-14-12(19)13(20)15-11-5-8-23-16-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,14,19)(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHIPAEOGDLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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